The compound can be classified as:
The synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine can be achieved through several methods, typically involving the reaction of cyclobutanamine with a suitable halogenated phenyl compound. A common synthetic route includes:
This synthetic route allows for the efficient production of N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine while minimizing by-products.
N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine has a distinctive molecular structure characterized by:
The presence of halogen substituents (chlorine and fluorine) on the phenyl ring can enhance lipophilicity and modulate interactions with biological targets, such as enzymes and receptors.
N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine can participate in various chemical reactions:
These reactions highlight the versatility of N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine in organic synthesis and its potential applications in creating more complex molecules.
The mechanism of action for N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine involves its interaction with specific biological targets:
N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications.
N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine has several scientific applications:
N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine (Chemical Formula: C₁₁H₁₃ClFN; Molecular Weight: 213.68 g/mol) emerged in the early 21st century as part of targeted efforts to explore sterically constrained amines in drug design [2]. Its development coincided with growing interest in cyclobutane-containing scaffolds, which gained traction due to their ability to modulate metabolic stability and three-dimensionality in bioactive molecules. The compound was first synthesized via nucleophilic substitution between 2-chloro-3-fluorobenzyl chloride and cyclobutanamine under basic conditions (e.g., potassium carbonate in dichloromethane) [2]. This straightforward route facilitated rapid access to structural analogs for structure-activity relationship (SAR) studies.
Initial pharmacological investigations positioned it as a versatile intermediate for designing kinase inhibitors and anticancer agents, leveraging the cyclobutyl group’s unique ring strain and the halogenated benzyl moiety’s potential for target engagement [2] [4]. Its emergence reflects a broader trend in medicinal chemistry where saturated carbocycles like cyclobutane are incorporated to improve selectivity and reduce off-target effects compared to planar aromatic systems [4].
Table 1: Key Synthetic Pathways for N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine
Reaction Type | Reagents/Conditions | Yield | Role of Cyclobutanamine |
---|---|---|---|
Nucleophilic Substitution | Cyclobutanamine, K₂CO₃, CH₂Cl₂, reflux | Moderate | Nucleophile for C–N bond formation |
Reductive Amination* | 2-Chloro-5-fluorobenzaldehyde, NaBH₄, cyclobutanamine | Low | Amine component for imine reduction |
Note: *Inferred from analogous benzylamine syntheses [2].
This compound belongs to the N-benzylated cyclobutanamine subclass, characterized by a cyclobutane ring linked to a benzylamine pharmacophore through a nitrogen atom [2]. Its core structure combines two distinct regions:
The compound’s SMILES notation (C1CC(C1)NCC2=C(C=CC(F)=C2)Cl) underscores its connectivity, while its IUPAC name explicitly defines the substitution pattern critical for classification [2]. Within the broader family of cyclobutanamine derivatives, it is structurally differentiated from analogs like N-(4-bromophenylmethyl)cyclobutanamine by the specific ortho-chloro/meta-fluoro arrangement, which imposes unique steric demands and dipole moments [2].
Table 2: Structural Comparison of Representative Cyclobutanamine Derivatives
Compound Name | Substituent on Phenyl Ring | *XLogP3 | Hydrogen Bond Donors |
---|---|---|---|
N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine | 2-Cl, 5-F | 2.9 | 1 |
N-[(4-Bromo-3-fluorophenyl)methyl]cyclobutanamine | 4-Br, 3-F | 3.1 | 1 |
N-[(2-Bromo-4-methylphenyl)methyl]cyclobutanamine | 2-Br, 4-CH₃ | 3.4 | 1 |
Calculated partition coefficient [2]. |
Substituents on the phenyl ring critically govern this compound’s physicochemical and target-binding properties:1. Halogen Positioning:- The ortho-chloro group induces steric hindrance, potentially shielding the benzyl C–N bond from metabolic oxidation and restricting rotation to favor specific conformers [2].- The meta-fluoro atom contributes primarily through electrostatic effects (e.g., σₘ = +0.34 for Hammett constant), enhancing ring electron-withdrawing character and influencing π-stacking or dipole-dipole interactions with biological targets [2] [4].2. Lipophilicity Modulation: The combined halogens yield an XLogP3 of 2.9, positioning the compound within the optimal range (2–3.5) for membrane permeability and CNS penetration [2]. This contrasts with non-halogenated analogs (e.g., unsubstituted benzyl derivative: XLogP3 ≈ 2.1), which exhibit reduced tissue distribution.3. Cyclobutyl Influence: The strained ring increases cLogP by ~0.4 units compared to a cyclohexyl analog while reducing molecular weight. This balance enhances ligand efficiency metrics in drug design [4]. Additionally, the ring’s puckered geometry may promote selective binding to protein cavities with concave topography, as observed in kinase inhibitors like JAK inhibitors where cyclobutyl groups occupy hydrophobic pockets [4].
Table 3: Impact of Halogen Substituents on Calculated Properties
Substituent Pattern | XLogP3 | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | TPSA* (Ų) |
---|---|---|---|---|
2-Cl, 5-F | 2.9 | 213.68 | 2 | 12.0 |
3-Cl, 4-F | 2.8 | 213.68 | 2 | 12.0 |
2-F, 4-Cl | 2.7 | 213.68 | 2 | 12.0 |
Unsubstituted | 2.1 | 161.24 | 1 | 12.0 |
Topological polar surface area [2].
These substituent effects collectively enhance the compound’s utility as a scaffold for probing biological targets where halogen bonding and steric occlusion are pivotal—such as nucleotide transporters or kinase ATP-binding sites [1] [4]. Ongoing research leverages its balanced hydrophobicity and stereoelectronic profile to develop covalent inhibitors, where the ortho-chloro group may serve as a synthetic handle for further derivatization [2].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2